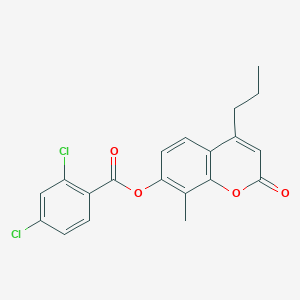![molecular formula C22H26N2O6S B4628145 N-[4-(4-morpholinylsulfonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B4628145.png)
N-[4-(4-morpholinylsulfonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "N-[4-(4-morpholinylsulfonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide" often involves complex reactions, including cyclization processes and interactions with various reagents. For example, the Pummerer-type cyclization has been utilized in synthesizing structurally similar compounds, enhancing cyclization efficiency through specific reagent additives (Saitoh et al., 2001). Another approach involves condensation reactions, as seen in the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide (Lu et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks often features complex ring systems and substituent groups that significantly impact their biological activity and chemical properties. For instance, crystallographic analysis has provided insight into the monoclinic system and spatial arrangements of molecules like N‐(4‐Ethyl‐7‐fluoro‐3‐oxo‐3,4‐dihydro‐2H‐benzo[b][1,4]oxazin‐6‐yl)‐4‐(methylsulfon‐yl)‐2‐nitro‐benzamide (Pang et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving N-[4-(4-morpholinylsulfonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide derivatives can vary widely, including cyclizations, condensations, and substitutions, which define their chemical behavior. For example, interactions between 4-chloro-N-(3-chloropropyl)benzamide and morpholine in the presence of a hydrogen chloride acceptor lead to the synthesis of complex benzamides (Donskaya et al., 2004).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystal structure, are crucial for their application and efficacy in various fields. Studies on related compounds, such as N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2- substituted phenoxypropanamide derivatives, emphasize the importance of these characteristics (Velupillai et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are integral to understanding the potential applications of these compounds. For instance, specific benzamides have shown gastrokinetic activity, highlighting the significance of their chemical properties in therapeutic contexts (Kato et al., 1992).
Applications De Recherche Scientifique
Inhibition of Carbonic Anhydrases
N-[4-(4-Morpholinylsulfonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide is studied as an inhibitor of carbonic anhydrases. Compounds in this class, including those with morpholine groups, have shown inhibition of various carbonic anhydrase isoenzymes with nanomolar half maximal inhibitory concentration (IC50) values. These compounds possess distinct activities against different isoenzymes, indicating their potential in targeted therapy (Supuran, Maresca, Gregáň, & Remko, 2013).
Antimicrobial Activity
Research on the morpholine class of sulfonamides, to which this compound belongs, has shown significant antimicrobial properties. These compounds have been evaluated for their antimicrobial and modulating activity against various bacteria and fungi. They exhibit modulating activity in combination with other antibiotics, suggesting their potential use in treating multidrug-resistant strains of microorganisms (Oliveira et al., 2015).
Crystal and Molecular Structure Analysis
Studies on similar aromatic sulfonamides have involved detailed analysis of their crystal and molecular structures. These analyses provide insights into the conformational behavior and stability of these compounds in different states, which is crucial for understanding their interaction with biological targets (Remko, Kožíšek, Semanová, & Gregáň, 2010).
Soluble Guanylyl Cyclase Activation
Certain compounds in the sulfonamide class have been studied for their ability to activate soluble guanylyl cyclase (sGC), an enzyme involved in cellular signaling pathways. This research is significant for the development of new drugs targeting vascular diseases and conditions involving NO signaling (Schindler et al., 2006).
Propriétés
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)-4-(oxolan-2-ylmethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6S/c25-22(17-3-7-19(8-4-17)30-16-20-2-1-13-29-20)23-18-5-9-21(10-6-18)31(26,27)24-11-14-28-15-12-24/h3-10,20H,1-2,11-16H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUFWDOPVSSWRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(tetrahydrofuran-2-ylmethoxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-{[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4628070.png)
![4,4'-oxybis(N'-{[5,5,6-trifluoro-6-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}benzohydrazide)](/img/structure/B4628081.png)
![2-{1-(3-methoxybenzyl)-4-[(3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4628086.png)
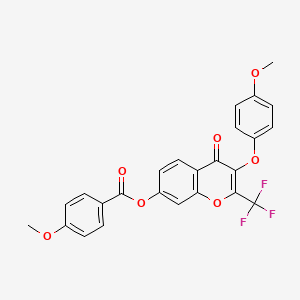
![N-cyclohexyl-N'-[1-(4-isopropylphenyl)ethyl]thiourea](/img/structure/B4628094.png)
![ethyl 5-{[(2,4-dimethylphenyl)amino]carbonyl}-4-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4628098.png)
![2-{[(4-methylphenoxy)carbonyl]amino}ethyl hydroxy(3-methylphenyl)carbamate](/img/structure/B4628106.png)
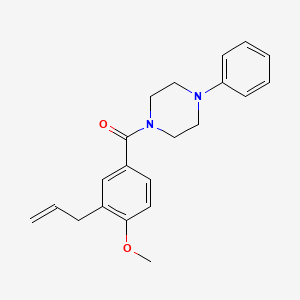
![4-[(4-benzyl-1-piperidinyl)carbonyl]-2-(3-chlorophenyl)quinoline](/img/structure/B4628111.png)
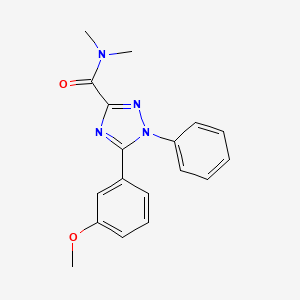
![N-(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)-2-methyl-3-furamide](/img/structure/B4628127.png)
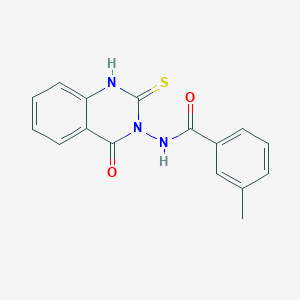
![N-[2-(benzyloxy)benzyl]quinuclidin-3-amine dihydrochloride](/img/structure/B4628147.png)
